Ulithiacyclamide F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ulithiacyclamide F is a cyclic peptide isolated from the marine ascidian Lissoclinum patella. This compound belongs to the cyanobactin family, which are ribosomally synthesized and post-translationally modified peptides produced by cyanobacteria. This compound has garnered significant interest due to its unique structure and potential biological activities, including cytotoxic and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ulithiacyclamide F involves the proteolytic cleavage and cyclization of precursor peptides. The precursor peptide undergoes post-translational modifications such as heterocyclization, oxidation, and prenylation of amino acids . The synthetic route typically includes the following steps:
Isolation of Precursor Peptide: The precursor peptide is isolated from the marine ascidian Lissoclinum patella.
Proteolytic Cleavage: The precursor peptide is cleaved by specific proteases.
Cyclization: The cleaved peptide undergoes cyclization to form the cyclic structure of this compound.
Post-Translational Modifications: The cyclic peptide is further modified through heterocyclization, oxidation, and prenylation.
Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing the biosynthetic pathway in cyanobacteria. Heterologous expression of the gene clusters involved in the biosynthesis of this compound in suitable host organisms is a promising approach for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Ulithiacyclamide F undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing residues.
Reduction: Reduction reactions can occur at the disulfide bridges within the cyclic structure.
Substitution: Substitution reactions can take place at specific amino acid residues.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Substitution reactions often involve nucleophilic reagents under mild conditions.
Major Products Formed: The major products formed from these reactions include modified cyclic peptides with altered biological activities. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bridges .
Applications De Recherche Scientifique
Ulithiacyclamide F has a wide range of scientific research applications, including:
Chemistry: The compound serves as a model for studying the biosynthesis and post-translational modifications of cyclic peptides.
Biology: this compound is used to investigate the biological roles of cyclic peptides in marine organisms.
Medicine: The compound has shown potential as an anticancer and antimicrobial agent, making it a candidate for drug development.
Industry: this compound is explored for its potential use in biotechnology and pharmaceuticals
Mécanisme D'action
The mechanism of action of ulithiacyclamide F involves its interaction with specific molecular targets and pathways. The compound has been shown to bind to estrogen receptor beta (ER-β) protein, which is associated with ovarian cancer cells . This binding leads to the modulation of signaling pathways involved in cell proliferation and apoptosis. Additionally, this compound exhibits cytotoxic effects by disrupting cellular processes and inducing cell death .
Comparaison Avec Des Composés Similaires
Ulithiacyclamide F is part of a family of cyclic peptides known as patellamides. Similar compounds include:
Patellamide E: Another cyclic peptide isolated from Lissoclinum patella, known for its cytotoxic properties.
Ulithiacyclamide A: Structurally similar to this compound, with slight variations in amino acid residues.
Ulithiacyclamide B: Similar to ulithiacyclamide A, but with one of the D-Leu residues substituted with D-Phe
The uniqueness of this compound lies in its specific amino acid sequence and post-translational modifications, which contribute to its distinct biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
218916-93-9 |
---|---|
Formule moléculaire |
C35H42N8O7S4 |
Poids moléculaire |
815.0 g/mol |
Nom IUPAC |
(1S,4R,5S,8R,15S,18S,21R)-8-benzyl-18-[(1S)-1-hydroxyethyl]-4-methyl-21-(2-methylpropyl)-3-oxa-10,23,29,30-tetrathia-7,14,17,20,27,32,33,34-octazapentacyclo[13.12.4.12,5.19,12.122,25]tetratriaconta-2(34),9(33),11,22(32),24-pentaene-6,13,16,19,26-pentone |
InChI |
InChI=1S/C35H42N8O7S4/c1-16(2)10-20-34-40-23(13-51-34)29(46)39-25-15-54-53-14-24(30(47)42-26(17(3)44)31(48)36-20)38-28(45)22-12-52-35(41-22)21(11-19-8-6-5-7-9-19)37-32(49)27-18(4)50-33(25)43-27/h5-9,12-13,16-18,20-21,24-27,44H,10-11,14-15H2,1-4H3,(H,36,48)(H,37,49)(H,38,45)(H,39,46)(H,42,47)/t17-,18+,20+,21+,24+,25+,26-,27-/m0/s1 |
Clé InChI |
PWPRWPDNHHLZPB-NYVLYJCUSA-N |
SMILES isomérique |
C[C@@H]1[C@H]2C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@@H]4CSSC[C@H](C(=N2)O1)NC(=O)C5=CSC(=N5)[C@H](NC(=O)[C@@H](NC4=O)[C@H](C)O)CC(C)C)CC6=CC=CC=C6 |
SMILES canonique |
CC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC4CSSCC(C(=N2)O1)NC(=O)C5=CSC(=N5)C(NC(=O)C(NC4=O)C(C)O)CC(C)C)CC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.